N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a thiophen-2-yl group and a pyrimidin-2-yl-substituted piperazine moiety. The sulfonyl group bridges the piperazine and ethylacetamide backbone, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c22-15(13-14-3-1-11-25-14)17-6-12-26(23,24)21-9-7-20(8-10-21)16-18-4-2-5-19-16/h1-5,11H,6-10,12-13H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUQLVDGVIUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 364.42 g/mol
- CAS Number : Not available in the search results but can be derived from the compound's structure.
Biological Activity Overview
The biological activities of this compound have been assessed in various studies, focusing on its anti-tubercular properties and potential mechanisms of action.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | IC90 (μM) | Reference |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | |
| Compound B | 1.85 | 4.00 | |
| This compound | TBD | TBD | This study |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and infection processes. For example, compounds targeting the mPGES-1 enzyme, which is crucial in prostaglandin E2 biosynthesis, have been identified as promising candidates for further development in inflammation therapy. The selective inhibition of mPGES-1 can potentially reduce side effects associated with traditional COX inhibitors .
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Study on mPGES-1 Inhibitors :
- Anti-Tubercular Screening :
Comparison with Similar Compounds
Core Structural Features
* Molecular weights are estimated based on structural formulas where explicit data are unavailable.
Key Differences and Implications
Sulfonyl vs. This may improve binding to polar enzyme active sites but reduce membrane permeability . Sulfanyl-containing analogs (e.g., ) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.
Heterocyclic Modifications: The pyrimidin-2-yl group in the target compound contrasts with pyrimidin-4-yl in I12 (). Positional isomerism can drastically alter binding affinity; pyrimidin-2-yl is more common in adenosine receptor ligands . The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance, a feature absent in the target compound .
Piperazine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
